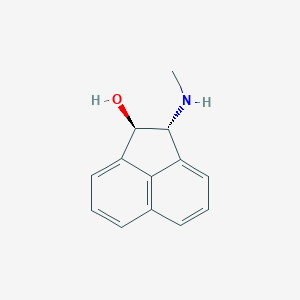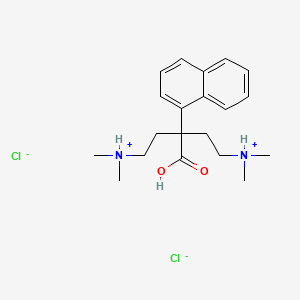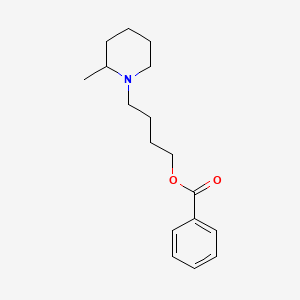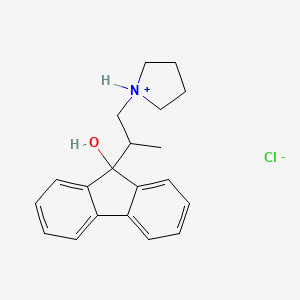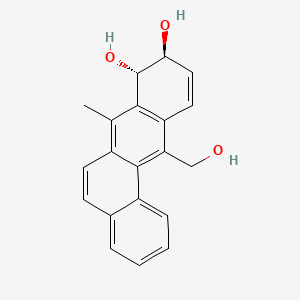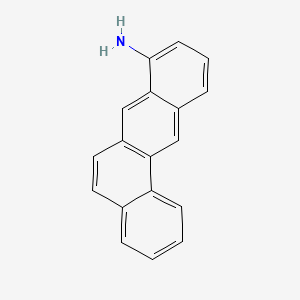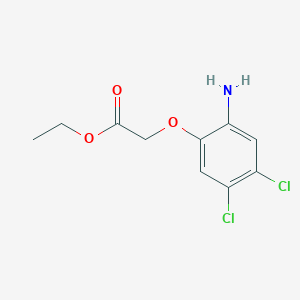
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H11Cl2NO3. This compound is known for its unique structure, which includes an ethyl ester group attached to a phenoxyacetic acid backbone substituted with amino and dichloro groups. It is primarily used in research and industrial applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate typically involves the reaction of 2-amino-4,5-dichlorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but lacks the amino group.
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate: Positional isomer with the amino group at a different position.
Ethyl 2-(2-amino-3,4-dichlorophenoxy)acetate: Another positional isomer with different chlorine substitution.
Uniqueness
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is unique due to the specific positioning of the amino and dichloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11Cl2NO3 |
|---|---|
分子量 |
264.10 g/mol |
IUPAC 名称 |
ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5,13H2,1H3 |
InChI 键 |
MWPLCBQVCHNJHT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC(=C(C=C1N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


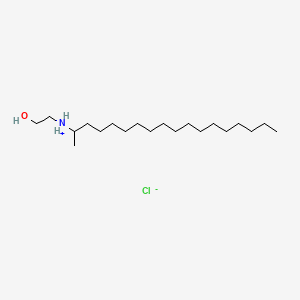

![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)

